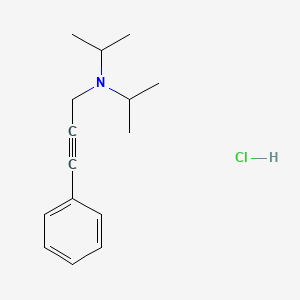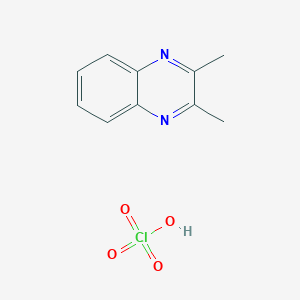
2,3-Dimethylquinoxaline;perchloric acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Dimethylquinoxaline;perchloric acid is a compound that combines 2,3-dimethylquinoxaline, a heterocyclic aromatic organic compound, with perchloric acid, a strong mineral acid. 2,3-Dimethylquinoxaline is known for its broad-spectrum antimicrobial properties and is used in various scientific research applications . Perchloric acid is a powerful oxidizing agent commonly used in analytical chemistry and industrial processes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-dimethylquinoxaline typically involves the condensation of o-phenylenediamine with 2,3-butanedione under acidic conditions . The reaction is carried out in the presence of a catalyst, such as hydrochloric acid, at elevated temperatures to yield 2,3-dimethylquinoxaline.
Industrial Production Methods
Industrial production of perchloric acid involves the electrolysis of aqueous sodium chlorate solutions. The resulting perchloric acid is then purified and concentrated to the desired strength . For laboratory-scale preparation, perchloric acid can be diluted from a concentrated stock solution to the required molarity .
Analyse Chemischer Reaktionen
Types of Reactions
2,3-Dimethylquinoxaline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinoxaline derivatives.
Reduction: Reduction reactions can yield dihydroquinoxaline compounds.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the quinoxaline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include quinoxaline derivatives, dihydroquinoxalines, and substituted quinoxalines, which have various applications in pharmaceuticals and materials science .
Wissenschaftliche Forschungsanwendungen
2,3-Dimethylquinoxaline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its antimicrobial properties and potential use in treating infections.
Medicine: Studied for its gastroprotective effects against drug-induced gastric ulcers.
Industry: Employed in the development of new materials and as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of 2,3-dimethylquinoxaline involves its interaction with microbial cell membranes, leading to disruption of membrane integrity and inhibition of microbial growth . The compound also modulates inflammatory pathways, reducing the levels of pro-inflammatory cytokines and promoting gastroprotection .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Quinoxaline: The parent compound of 2,3-dimethylquinoxaline, known for its diverse biological activities.
2-Methylquinoxaline: A derivative with similar antimicrobial properties but different pharmacokinetic profiles.
3-Methylquinoxaline: Another derivative with distinct chemical reactivity and applications.
Uniqueness
2,3-Dimethylquinoxaline stands out due to its enhanced antimicrobial activity and gastroprotective effects compared to its analogs. Its unique chemical structure allows for versatile modifications, making it a valuable compound in various fields of research and industry .
Eigenschaften
CAS-Nummer |
65790-18-3 |
|---|---|
Molekularformel |
C10H11ClN2O4 |
Molekulargewicht |
258.66 g/mol |
IUPAC-Name |
2,3-dimethylquinoxaline;perchloric acid |
InChI |
InChI=1S/C10H10N2.ClHO4/c1-7-8(2)12-10-6-4-3-5-9(10)11-7;2-1(3,4)5/h3-6H,1-2H3;(H,2,3,4,5) |
InChI-Schlüssel |
CJEWJCCGJDHJIY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC2=CC=CC=C2N=C1C.OCl(=O)(=O)=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


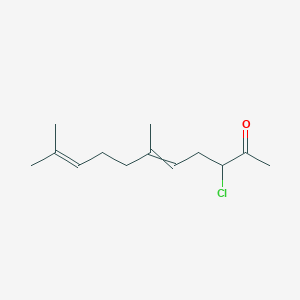
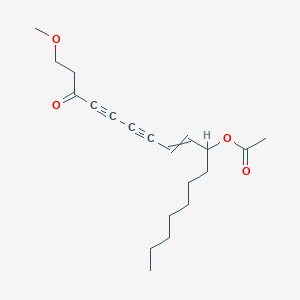
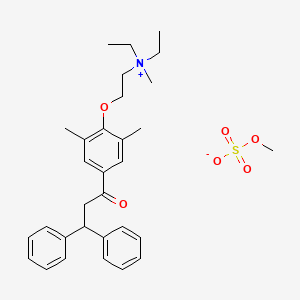
![3-Chloro-1-[(propan-2-yl)oxy]heptane](/img/structure/B14481347.png)
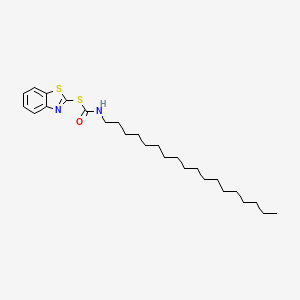
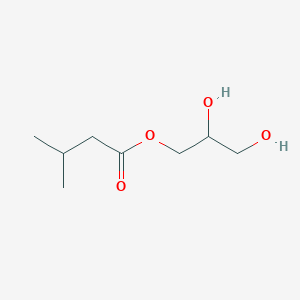
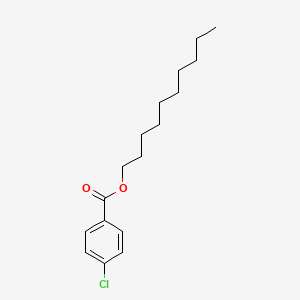
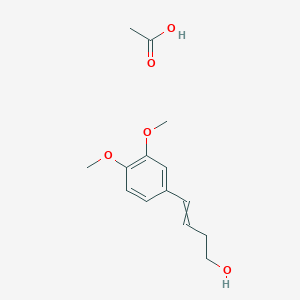
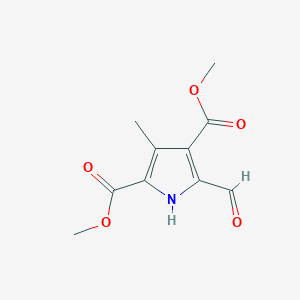
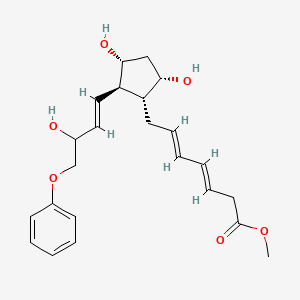
![Ethyl 2-cyano-3-[(thiophen-2-yl)amino]prop-2-enoate](/img/structure/B14481399.png)


